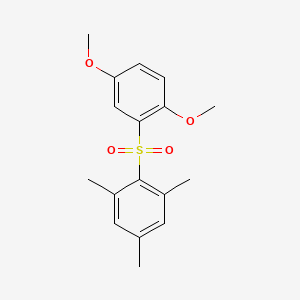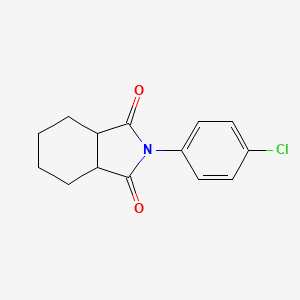![molecular formula C11H16N2O2S B4963863 N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)
N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMOC-Lys(Mtt)-OH and is used as a protecting group for lysine in solid-phase peptide synthesis. The compound has been extensively studied for its potential applications in drug delivery, peptide synthesis, and biological research.
Mécanisme D'action
The mechanism of action of FMOC-Lys(Mtt)-OH involves the formation of a stable amide bond between the lysine residue and the protecting group. This bond prevents the lysine residue from undergoing unwanted modifications during peptide synthesis, such as acylation or alkylation. The protecting group is then removed using a mild acid, such as trifluoroacetic acid, to yield the desired peptide product.
Biochemical and Physiological Effects:
FMOC-Lys(Mtt)-OH does not have any direct biochemical or physiological effects as it is primarily used as a protecting group in peptide synthesis. However, the peptides synthesized using this compound have been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of FMOC-Lys(Mtt)-OH as a protecting group in peptide synthesis offers several advantages, including improved yield and purity of the desired product, prevention of unwanted modifications, and compatibility with various peptide synthesis methods. However, the compound has some limitations, including its relatively high cost, sensitivity to moisture, and potential for side reactions during peptide synthesis.
Orientations Futures
The potential applications of FMOC-Lys(Mtt)-OH in drug delivery, peptide synthesis, and biological research are vast. Some of the future directions for research include the development of new protecting groups for lysine and other amino acids, optimization of peptide synthesis methods, and the synthesis of novel bioactive peptides using FMOC-Lys(Mtt)-OH. Additionally, the use of this compound in the synthesis of peptide-based vaccines and therapeutics is an area of active research.
Méthodes De Synthèse
The synthesis of N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with N-(2-aminoethyl)morpholine, followed by the addition of 2-(methylthio)benzoyl chloride. The resulting product is then treated with 2-(furan-2-ylmethylamino)ethanethiol to yield FMOC-Lys(Mtt)-OH.
Applications De Recherche Scientifique
FMOC-Lys(Mtt)-OH has been widely used in solid-phase peptide synthesis for the protection of lysine residues. The compound is known to enhance the yield and purity of peptide synthesis by preventing side reactions and unwanted modifications. It has also been used in the synthesis of various bioactive peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors.
Propriétés
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8(2)6-10(14)13-11(16)12-7-9-4-3-5-15-9/h3-5,8H,6-7H2,1-2H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYHCPUXTHEZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4963780.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)


![N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline](/img/structure/B4963798.png)
![2-[(4-butoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4963801.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)

![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)
![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)
![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)
![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)